Phenyl Nonanoate

Overview

Description

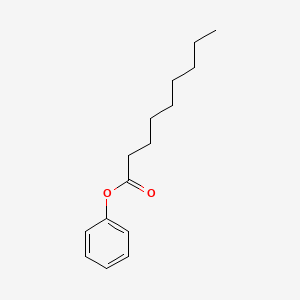

Phenyl Nonanoate is an organic compound classified as an ester. It is formed by the esterification of phenol and nonanoic acid. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl Nonanoate can be synthesized through the esterification reaction between phenol and nonanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of azeotropic distillation can help in the efficient removal of water, thereby increasing the yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Phenyl Nonanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into phenol and nonanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Reduction: this compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Phenol and nonanoic acid.

Transesterification: A different ester and an alcohol.

Reduction: Phenol and nonanol.

Scientific Research Applications

Phenyl Nonanoate has several applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Phenyl Nonanoate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Phenyl Nonanoate can be compared with other esters such as:

Methyl Nonanoate: Similar in structure but with a methyl group instead of a phenyl group. It has different physical properties and applications.

Ethyl Nonanoate: Another similar ester with an ethyl group. It is also used in fragrances and flavorings but has a different scent profile.

Phenyl Octanoate: Similar to this compound but with a shorter carbon chain. It has different solubility and reactivity characteristics.

This compound is unique due to its specific combination of phenol and nonanoic acid, giving it distinct physical and chemical properties that make it suitable for various applications.

Biological Activity

Phenyl nonanoate is an ester compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its ester functional group, derived from phenol and nonanoic acid. Its molecular formula is , with a molecular weight of approximately 240.39 g/mol. The structure contributes to its lipophilicity, making it suitable for various biological applications.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits moderate antibacterial and antifungal properties. In studies involving derivatives of this compound, such as glucose esters, it was found that these compounds demonstrated activity against several microbial strains. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives ranged between 1250 to 2500 μg/mL against Staphylococcus spp. and Candida species .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated. A study highlighted that this compound and its derivatives could influence cell viability in a dose-dependent manner, suggesting potential therapeutic applications .

3. Applications in Industry

this compound has been studied for its role as a bleach activator in laundry detergents, enhancing the efficacy of bleaching agents at lower temperatures. This application not only improves cleaning efficiency but also contributes to energy savings during laundry processes.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound derivatives against multiple bacterial strains. The results indicated that modifications to the phenyl group significantly enhanced antimicrobial activity. The following table summarizes the MIC values observed:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2500 |

| Glucose Ester of this compound | Candida albicans | 1250 |

| Fluorinated Derivative | Escherichia coli | 2000 |

Case Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity, particularly at higher concentrations. The following table presents the IC50 values for various cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent with potential applications in healthcare and food preservation.

- Cytotoxic Potential : Its ability to induce apoptosis suggests a role in cancer therapy, warranting further exploration into its mechanisms of action.

- Industrial Applications : As a bleach activator, this compound enhances cleaning efficiency while promoting environmental sustainability.

Properties

IUPAC Name |

phenyl nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWBEXBBNLGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454341 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-40-0 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.